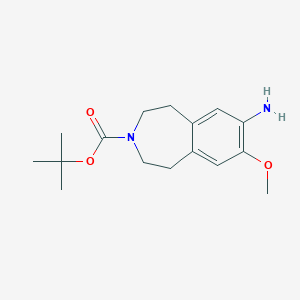

tert-Butyl 7-amino-8-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate

Description

tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate: is a complex organic compound that belongs to the class of benzoazepines. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy group attached to a benzoazepine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Properties

CAS No. |

583025-98-3 |

|---|---|

Molecular Formula |

C16H24N2O3 |

Molecular Weight |

292.37 g/mol |

IUPAC Name |

tert-butyl 8-amino-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-7-5-11-9-13(17)14(20-4)10-12(11)6-8-18/h9-10H,5-8,17H2,1-4H3 |

InChI Key |

JVJWENUWJAZYKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2CC1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Introduction of Functional Groups: The tert-butyl, amino, and methoxy groups are introduced through subsequent reactions. For example, the tert-butyl group can be introduced via alkylation reactions using tert-butyl halides, while the amino group can be introduced through amination reactions using suitable amine precursors.

Industrial Production Methods: Industrial production of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reduction reactions can be performed on the benzoazepine core or the carboxylate group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups. Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base, acyl halides in the presence of a base, sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

Reduction: Formation of reduced benzoazepine derivatives or alcohols.

Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology:

Enzyme Inhibition: The compound can be studied for its potential as an enzyme inhibitor, particularly in the context of drug discovery.

Receptor Binding: The compound can be investigated for its binding affinity to various biological receptors, including neurotransmitter receptors.

Medicine:

Drug Development: The compound can be explored as a potential lead compound in the development of new drugs, particularly for neurological and psychiatric disorders.

Diagnostic Agents: The compound can be used as a probe in diagnostic imaging techniques, such as positron emission tomography (PET).

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: The compound can be explored for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can bind to receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

- tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-2-carboxylate

- tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-4-carboxylate

- tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-5-carboxylate

Comparison:

- Structural Differences: The position of the carboxylate group varies among the similar compounds, leading to differences in their chemical properties and reactivity.

- Reactivity: The reactivity of the compounds can differ based on the position of the functional groups, affecting their behavior in chemical reactions.

- Biological Activity: The biological activity of the compounds can vary based on their structure, influencing their potential applications in drug discovery and development.

Biological Activity

Chemical Identity

tert-Butyl 7-amino-8-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate is a complex organic compound classified under the benzoazepine family. Its molecular formula is , and it has a molecular weight of approximately 292.37 g/mol. This compound features a tert-butyl group, an amino group, and a methoxy group attached to a benzazepine core, which contributes to its unique biological activity and potential therapeutic applications .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes or modulating the signaling pathways of specific receptors. This mechanism is crucial for its potential applications in drug development .

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, including:

- Antidepressant Activity : Studies suggest that compounds similar to tert-butyl 7-amino-8-methoxy derivatives may influence neurotransmitter systems associated with mood regulation.

- Neuroprotective Effects : There is evidence that this class of compounds can protect neuronal cells from damage induced by oxidative stress and excitotoxicity.

Comparative Biological Activity

The biological activity of this compound can be compared with other similar compounds within the benzoazepine class. The following table summarizes key differences in their biological activities:

| Compound Name | Key Biological Activity | Mechanism of Action |

|---|---|---|

| tert-butyl 7-amino-8-methoxy | Antidepressant | Inhibition of monoamine oxidase |

| tert-butyl 7-amino-8-methoxy (alternative position) | Anticonvulsant | Modulation of GABA receptors |

| tert-butyl 7-amino derivatives (varied substitutions) | Neuroprotective | Antioxidant properties |

Study on Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that tert-butyl 7-amino derivatives exhibit neuroprotective effects in vitro. The research involved exposing neuronal cultures to oxidative stress and subsequently treating them with varying concentrations of the compound. Results indicated a dose-dependent increase in cell viability and a reduction in markers of oxidative damage.

Antidepressant Activity Assessment

Another significant study assessed the antidepressant-like effects of this compound using animal models. The findings revealed that administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive-like behavior. The proposed mechanism involved modulation of serotonergic pathways .

In Vivo Efficacy

In vivo studies have shown promising results regarding the efficacy of tert-butyl 7-amino derivatives in treating anxiety disorders. Behavioral tests indicated that these compounds could significantly reduce anxiety-related behaviors in rodent models when administered at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.